(3R)-1-methylpiperidin-3-amine dihydrochloride: An In-depth Technical Guide
(3R)-1-methylpiperidin-3-amine dihydrochloride: An In-depth Technical Guide
Abstract
(3R)-1-methylpiperidin-3-amine dihydrochloride (CAS number: 1157849-50-7) is a chiral piperidine derivative that has garnered significant attention as a crucial building block in the synthesis of pharmacologically active compounds. Its rigid, stereodefined structure is a key feature in the design of molecules with specific biological targets. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, applications, and safe handling protocols. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of (3R)-1-methylpiperidin-3-amine dihydrochloride is essential for its effective application in research and development.
Table 1: Physicochemical Data
| Property | Value |
| CAS Number | 1157849-50-7[1][2][3][4] |
| Molecular Formula | C₆H₁₆Cl₂N₂[5] |
| Molecular Weight | 187.11 g/mol [4][5] |
| Appearance | White solid[1] |
| Purity | Typically ≥97%[3][4] |
| IUPAC Name | (3R)-1-methylpiperidin-3-amine;dihydrochloride[6] |
| SMILES | CN1CCCN.Cl.Cl[4] |
| InChIKey | ZITWMUMOQKHNHW-UZHXKHNSNA-N[1] |
Synthesis and Stereochemical Integrity
The enantiomeric purity of (3R)-1-methylpiperidin-3-amine dihydrochloride is critical for its use in pharmaceutical applications. The synthesis often involves asymmetric routes or the resolution of racemic mixtures to isolate the desired (R)-enantiomer.
Synthetic Strategies
Several synthetic routes to chiral 3-aminopiperidine derivatives have been developed. These include:
-
Resolution of Racemic Mixtures: This traditional approach involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
-
Asymmetric Synthesis from Chiral Precursors: Starting from readily available chiral molecules like L-glutamic acid or D-ornithine hydrochloride can provide a more direct route to the desired enantiomer.[7][8] For instance, a method starting from D-glutamic acid involves hydroxyl esterification, Boc protection, reduction, activation, cyclization, and deprotection.[7]
-
Biocatalytic Methods: Enzyme cascades, utilizing variants of galactose oxidase and imine reductase, have been employed for the stereoselective synthesis of protected 3-aminopiperidines from amino alcohols.[9]
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the target molecule.
Caption: Generalized synthetic workflow for (3R)-1-methylpiperidin-3-amine dihydrochloride.
Applications in Drug Discovery and Development
(3R)-1-methylpiperidin-3-amine dihydrochloride is a valuable building block in the synthesis of various therapeutic agents due to the desirable properties imparted by the piperidine scaffold.
Key Therapeutic Areas
-
Diabetes: The parent compound, (R)-3-aminopiperidine, is a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used for the treatment of type II diabetes.[7][8][10]
-
Cancer: It can be used to synthesize PCAF and GCN5 inhibitors for cancer treatment.[1]
-
Neurological Disorders: Piperidine derivatives are known to interact with neurotransmitter systems.[11] For example, 3-aminopiperidine-based compounds have been investigated as selective muscarinic acetylcholine receptor (mAChR) subtype M₁ agonists and antagonists, with potential applications in Alzheimer's disease and other cognitive disorders.[12]
Role as a Synthetic Intermediate
The primary amine of (3R)-1-methylpiperidin-3-amine allows for a variety of chemical transformations, most notably amide bond formation and reductive amination, to incorporate the piperidine moiety into a larger molecule.
Experimental Protocol: General Amide Coupling
-
Free Base Generation: Dissolve (3R)-1-methylpiperidin-3-amine dihydrochloride in an aprotic solvent (e.g., dichloromethane). Add a suitable base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salts and generate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid to be coupled in a suitable solvent. Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base.
-
Coupling Reaction: Add the activated carboxylic acid solution to the free amine solution and stir at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and perform an aqueous work-up.
-
Purification: Purify the product by column chromatography.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of (3R)-1-methylpiperidin-3-amine dihydrochloride is crucial.
Table 2: Analytical Techniques
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. |
| Mass Spectrometry | Determination of molecular weight. |
| Chiral HPLC/SFC | Assessment of enantiomeric purity. |
| Elemental Analysis | Confirmation of elemental composition. |
Caption: Quality control and release workflow for (3R)-1-methylpiperidin-3-amine dihydrochloride.
Safety and Handling
(3R)-1-methylpiperidin-3-amine dihydrochloride is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification
-
Health Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][5] May also cause respiratory irritation.[3][5]
-
GHS Pictograms: GHS07 (Exclamation Mark)[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][15]
-
Ventilation: Use only outdoors or in a well-ventilated area.[15]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[15][16] Wash hands and any exposed skin thoroughly after handling.[15][17] Do not eat, drink, or smoke when using this product.[17][18]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[15][17] Store under an inert gas (nitrogen or argon) at 2-8°C.[1]
First Aid Measures
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[15][17]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[15][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15][17]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[17]
References
- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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PubChem. (R)-1-methylpiperidin-3-amine. [Link]
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ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]
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RSC Publishing. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
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Patsnap. (R)-3-amino piperidine hydrochloride preparation method. [Link]
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Synthonix. (3R)-1-methylpiperidin-3-amine dihydrochloride. [Link]
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